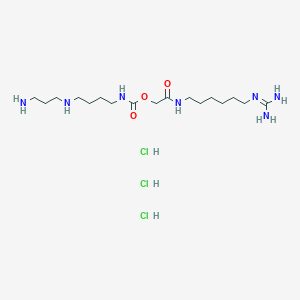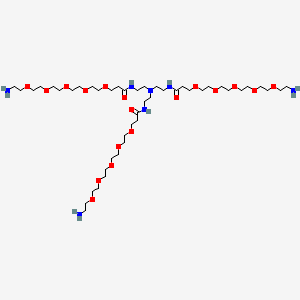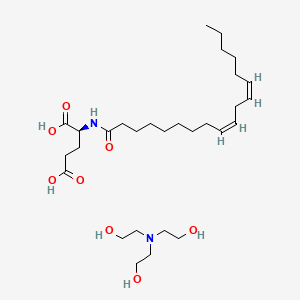
UBP684
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
UBP684 is a NMDAR pan-PAM (positive allosteric modulator) which robustly potentiates responses at all GluN1/GluN2 subtypes and at neuronal NMDARs. This compound increases the maximal l-glutamate/glycine response while having minor subunit-specific effects on agonist potency.
Applications De Recherche Scientifique
Genetic Alphabet Expansion Technology
Unnatural base pairs (UBPs) like UBP684 are pivotal in genetic alphabet expansion technologies and xenobiology. They function as third base pairs in replication, transcription, and translation, allowing the site-specific incorporation of novel components into DNA, RNA, and proteins. This has led to various applications including PCR-based diagnostics, high-affinity DNA aptamer generation, site-specific labeling of RNAs, semi-synthetic organism creation, and unnatural-amino-acid-containing protein synthesis (Kimoto & Hirao, 2020).
Synthetic Xenobiology and Genetic Engineering Tools
UBPs are integral in synthetic xenobiology, expanding the genetic alphabet and broadening biological systems. They have been leveraged for unique quantitative PCR, high-affinity DNA aptamer generation methods, and semi-synthetic organism creation, showcasing their versatility in genetic engineering (Hamashima, Kimoto & Hirao, 2018).
Biological Phosphorylation and In Vivo Applications
Research has been conducted on the biological phosphorylation of UBPs like this compound, aiming to replicate, transcribe, and translate them in vivo. This involves phosphorylating unnatural nucleoside analogues to their corresponding triphosphates, a critical step for their incorporation into DNA and RNA in living cells. Studies have shown that certain kinase mutants can efficiently phosphorylate both purine and pyrimidine analogues of UBPs, providing a foundation for the synthesis of unnatural base pairs in vivo (Chen et al., 2017).
Nanopore Sequencing and Genetic Information Storage
UBPs have also been used in the development of semisynthetic organisms (SSOs) that store and retrieve increased information. Nanopore sequencing techniques have been applied to DNA containing UBPs, demonstrating that DNA with UBPs is replicated with efficiency and fidelity similar to natural DNA. This shows the potential of UBPs in expanding the storage and retrieval capacity of genetic information (Ledbetter et al., 2020).
Propriétés
| 1357838-47-1 | |
Formule moléculaire |
C17H20O2 |
Poids moléculaire |
256.345 |
Nom IUPAC |
6-(4-methylpentyl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C17H20O2/c1-12(2)4-3-5-13-6-7-15-11-16(17(18)19)9-8-14(15)10-13/h6-12H,3-5H2,1-2H3,(H,18,19) |
Clé InChI |
ZQLORCYRMVILSV-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C2C=C(CCCC(C)C)C=CC2=C1)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
UBP684; UBP-684; UBP 684; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-(3,5-Dimethoxyphenyl)-N-[(3s)-1-Methylpiperidin-3-Yl]-4-Propanoyl-2,3,4,5-Tetrahydro-1,4-Benzoxazepine-9-Carboxamide](/img/structure/B611462.png)
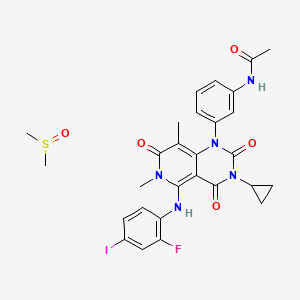
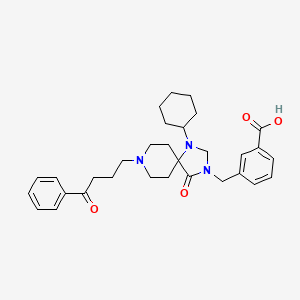
![N-(4-chlorophenyl)-2-(4-fluorophenoxy)-N-methylimidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B611469.png)

